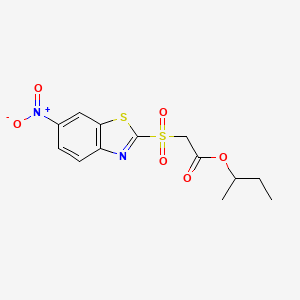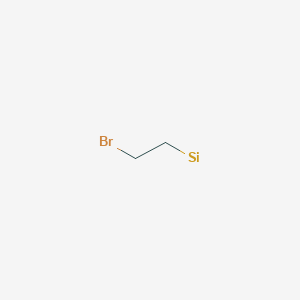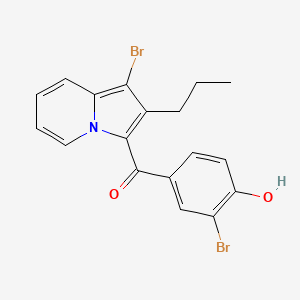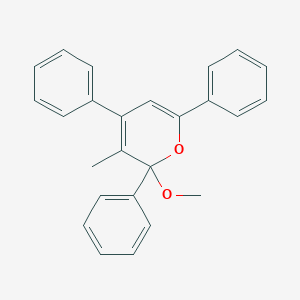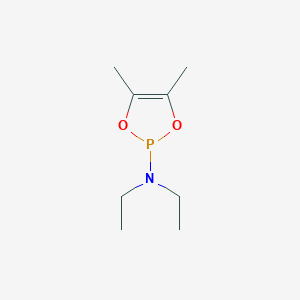
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group, a morpholinoethyl group, and a thio group attached to the urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- typically involves the reaction of m-bromophenyl isothiocyanate with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential for large-scale production.
Types of Reactions:
Oxidation: Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, ammonia, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromophenyl and morpholinoethyl groups enhances its binding affinity and specificity.
Similar Compounds:
- Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-
Comparison:
Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen atoms.
Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical behavior and biological activity.
Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-: Features an iodine atom, which is larger and less electronegative than bromine, affecting its reactivity and interactions with molecular targets.
The uniqueness of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
| 73953-65-8 | |
Formule moléculaire |
C13H18BrN3OS |
Poids moléculaire |
344.27 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
Clé InChI |
OODVVKPBMVNXMC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



